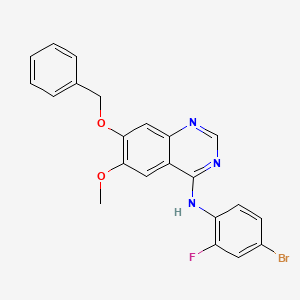
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
Vue d'ensemble
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring. They have been widely studied due to their biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the various substituents. The benzyloxy, bromo, fluoro, and methoxy groups could be introduced using standard organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core with various substituents. The benzyloxy group would be attached to the 7-position, the bromo and fluoro groups would be on the phenyl ring attached at the N-position, and the methoxy group would be at the 6-position .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the halogens (bromo and fluoro) could make it a good candidate for further functionalization through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the ether groups (benzyloxy and methoxy) could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives, including compounds structurally related to 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine, have been extensively studied. These compounds are synthesized through cyclization, etheration, and other chemical reactions, yielding various derivatives with potential biological activities. The structural characterization of these compounds is achieved using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis, providing detailed insights into their chemical properties (Yan & Ouyang, 2013).
Antitumor Activities
A significant area of research for quinazoline derivatives is their antitumor activities. Various studies have synthesized novel quinazoline compounds and evaluated their effects on tumor cell proliferation. For instance, compounds have shown inhibitory activities against Bcap-37 cell proliferation, with certain derivatives exhibiting high inhibition rates at specific concentrations. This suggests their potential as antitumor agents (Li, 2015). Moreover, the synthesis of diazole 4-aminoquinazoline derivatives has led to compounds with high in vitro inhibitory activities against PC-3 cell, indicating their promise for anticancer therapies (Wen-j, 2015).
Biological Evaluation and Molecular Docking
The evaluation of biological activities extends to molecular docking studies, where indole-aminoquinazoline hybrids have been investigated for their anticancer properties. These studies provide insights into how these compounds interact with biological targets, such as the epidermal growth factor receptor (EGFR), offering valuable information for drug development. The hybrids have shown significant activity against various cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Mphahlele et al., 2018).
Antimicrobial and Antioxidant Activities
Quinazoline derivatives also exhibit antimicrobial and antioxidant activities. The synthesis of novel quinazolinone derivatives and their subsequent evaluation have revealed that these compounds possess mild to moderate activity against both gram-positive and gram-negative bacteria. Additionally, some derivatives have shown significant antioxidant activity, which could contribute to their therapeutic potential in various diseases (Patel et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-phenylmethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O2/c1-28-20-10-16-19(11-21(20)29-12-14-5-3-2-4-6-14)25-13-26-22(16)27-18-8-7-15(23)9-17(18)24/h2-11,13H,12H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEHYJHYPMGWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442613 | |
| Record name | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
CAS RN |
768350-54-5 | |
| Record name | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



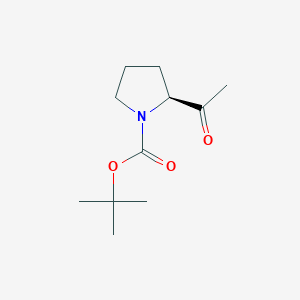
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
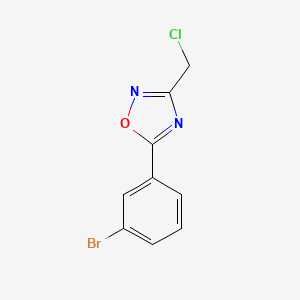
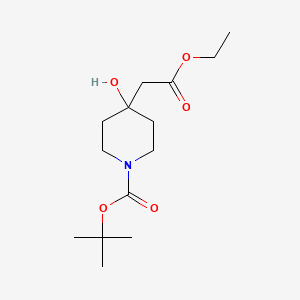
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
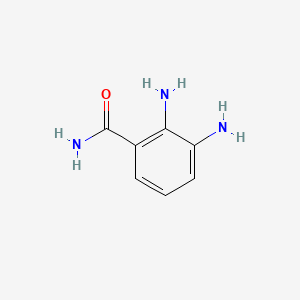
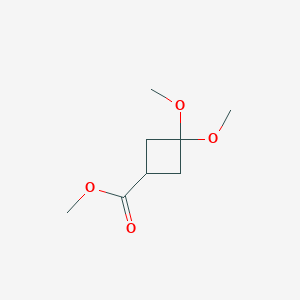
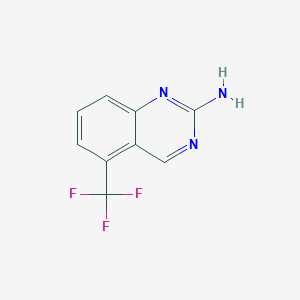
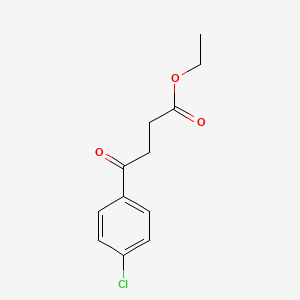
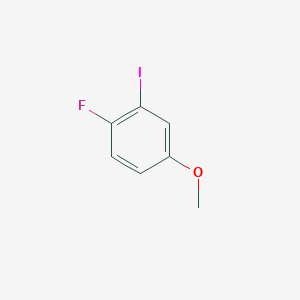
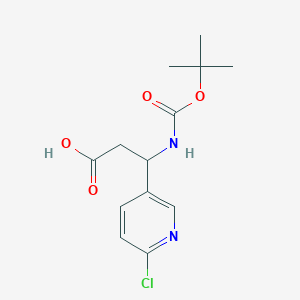
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)